6-(3-Methoxyphenoxy)hexan-2-one

Description

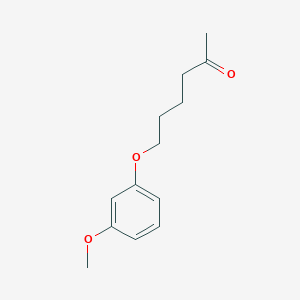

6-(3-Methoxyphenoxy)hexan-2-one (CAS: 1443304-74-2) is a ketone derivative featuring a hexan-2-one backbone substituted with a 3-methoxyphenoxy group at the sixth carbon. This compound belongs to the aryl ether ketone family, characterized by its ether-linked aromatic moiety and ketone functionality.

Properties

IUPAC Name |

6-(3-methoxyphenoxy)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-11(14)6-3-4-9-16-13-8-5-7-12(10-13)15-2/h5,7-8,10H,3-4,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJJCHBKQRGRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCOC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

6-(5-Methyl-furan-2-yl)-hexan-2-one

- Structure : Hexan-2-one substituted with a 5-methylfuran group at the sixth carbon.

- Key Differences: The furan ring (oxygen-containing heterocycle) replaces the methoxyphenoxy group, altering electronic properties and reactivity. Furan derivatives are often more reactive in cycloaddition reactions compared to aryl ethers.

- Synthesis: Not detailed in the evidence, but similar ketones are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution .

6-[(4S)-2-Methoxy-4-pentylchroman-2-yl]hexan-2-one (6d)

- Structure : A chroman (benzodihydropyran) ring system substituted with a methoxy group and pentyl chain, linked to hexan-2-one.

- Key Differences: The chroman moiety introduces stereochemical complexity (4S configuration) and enhanced lipophilicity due to the pentyl chain. Chroman derivatives are common in natural product synthesis (e.g., flavonoids) and may exhibit bioactivity.

- Synthesis : Prepared via rhodium-catalyzed hydroacylation using 3-(ethylthio)octanal and 5-hexen-2-one, followed by camphorsulfonic acid-mediated cyclization .

6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one

Hexan-2-one (Parent Compound)

- Structure : Simple aliphatic ketone (CH3-CO-(CH2)3-CH3).

- Key Differences :

- Lacks aromatic or heterocyclic substituents, resulting in lower polarity and simpler reactivity.

- Widely used as a solvent and intermediate in industrial chemistry.

- Safety : Occupational exposure limits and handling protocols are well-documented in safety data sheets .

Physicochemical and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.